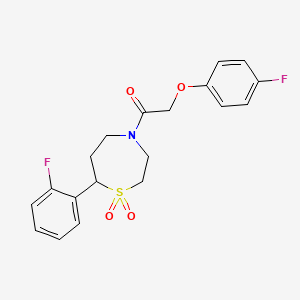
2-(4-Fluorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Fluorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C19H19F2NO4S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Fluorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings, supported by data tables and case studies.
Chemical Composition
- Molecular Formula : C₁₈H₁₈F₂N₂O₄S
- Molecular Weight : 396.47 g/mol
- IUPAC Name : this compound
- SMILES Notation :
COC(=O)C1=CC=C(C=C1)OC2=C(S(=O)(=O)N(C2=CC=C(C=C2)F)N)C(=O)C=C
Structural Features
The compound features a thiazepane ring , which contributes to its unique biological properties. The presence of fluorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on quinoxaline aryl ethers has shown that modifications can lead to enhanced inhibition of cancer cell proliferation. The thiazepane moiety in our compound may similarly contribute to this effect through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines. For example, studies have demonstrated that related compounds can suppress IL-6 and TNF-alpha production in macrophages, suggesting a role in modulating inflammatory responses .
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of specific kinases involved in cancer signaling pathways. The thiazepane structure is known to interact with various protein targets, which could lead to the inhibition of pathways such as the MAPK/ERK pathway, crucial for cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Suppression of IL-6 and TNF-alpha | |
| Enzyme Inhibition | Potential inhibition of MAPK/ERK signaling |
Case Study: Anticancer Activity Assessment
In a recent study published in Wiley Online Library, a series of compounds structurally related to our target were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the phenoxy position significantly enhanced cytotoxicity, suggesting that our compound may also exhibit similar or enhanced effects due to its unique structure .
Case Study: Anti-inflammatory Mechanism Exploration
A study focusing on the anti-inflammatory mechanisms of similar diphenylether compounds revealed that these molecules could inhibit NF-kB activation, leading to reduced expression of inflammatory cytokines. This suggests that our compound might also possess the ability to modulate inflammatory pathways effectively .
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-14-5-7-15(8-6-14)26-13-19(23)22-10-9-18(27(24,25)12-11-22)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXMADQRVBXGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














